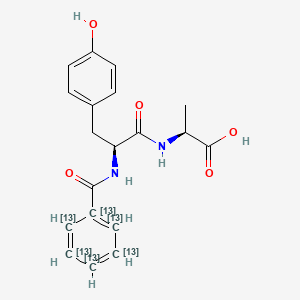

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and applications. This compound is often used in biochemical assays and research, particularly in the study of enzyme activity and protein interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 typically involves the condensation of N-benzoyl-L-tyrosine with L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.

Oxidation: The tyrosine residue in the compound can undergo oxidation, forming reactive intermediates.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

Hydrolysis: The major products are N-benzoyl-L-tyrosine and L-alanine.

Oxidation: Oxidized derivatives of the tyrosine residue.

Substitution: Substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzyme assays to study the activity of proteases and other enzymes.

Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent for pancreatic function tests.

Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mecanismo De Acción

The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids. This reaction can be monitored to study enzyme kinetics and activity. The molecular targets include serine proteases and other enzymes involved in protein metabolism.

Comparación Con Compuestos Similares

Similar Compounds

N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic peptide used in enzyme assays.

N-Succinyl-L-phenylalanine-p-nitroanilide: Used to study protease activity.

N-Benzoyl-L-tyrosine ethyl ester: Employed in biochemical research.

Uniqueness

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its incorporation of the 13C6 isotope makes it particularly useful in studies involving mass spectrometry and other analytical techniques, providing a distinct advantage over similar compounds.

Actividad Biológica

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a labeled derivative of L-alanine, where the L-tyrosine moiety is modified with a benzoyl group. The incorporation of the stable isotope carbon-13 (13C) allows for enhanced tracking and analysis in various biological studies, particularly in NMR spectroscopy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. Studies have shown that similar compounds can modulate enzyme activity by altering substrate binding or catalytic efficiency.

- Protein Interaction : The benzoyl group enhances hydrophobic interactions, which could facilitate binding to protein targets, influencing their function or stability.

- Cellular Uptake : The amino acid structure may promote cellular uptake through transport mechanisms that recognize peptide-like structures.

Table 1: Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Molecular Weight | Approx. 300 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Stability | Stable under physiological conditions |

| Toxicity | Low toxicity observed in preliminary studies |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study published in Chemical Reviews examined the compound's interaction with ribonucleic acids (RNA). The labeled compound was utilized to trace RNA dynamics, revealing insights into RNA-protein interactions and stability under various conditions .

- Enzyme Activity Modulation : Research indicated that derivatives similar to N-(N-Benzoyl-L-tyrosyl)-L-alanine can inhibit specific radical S-adenosylmethionine (SAM) enzymes, suggesting potential applications in metabolic engineering and therapeutic interventions .

- Metabolic Pathway Analysis : Using stable isotope labeling, researchers tracked the metabolic fate of the compound in cellular systems, demonstrating its utility in understanding amino acid metabolism and its implications for disease states such as cancer .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRUPIDLBSA-RZZUUQAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.